3-(2-methoxyphenyl)-N-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
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Overview
Description
3-(2-methoxyphenyl)-N-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound that belongs to the quinazoline family This compound is characterized by the presence of methoxy groups on the phenyl rings and a carboxamide group attached to the quinazoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyphenyl)-N-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 2-methoxybenzaldehyde with 4-methoxyaniline to form an intermediate Schiff base. This intermediate is then cyclized using a suitable reagent, such as ammonium acetate, to form the quinazoline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(2-methoxyphenyl)-N-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.
Reduction: The carbonyl group in the quinazoline core can be reduced to form a dihydroquinazoline derivative.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism by which 3-(2-methoxyphenyl)-N-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide exerts its effects involves interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include disruption of cellular processes such as DNA replication or protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- 2-methoxyphenyl isocyanate
- 1-(2-methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl
- (E)-3-(3,5-dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one
Uniqueness
What sets 3-(2-methoxyphenyl)-N-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide apart from similar compounds is its unique combination of functional groups and the quinazoline core. This structure imparts specific chemical reactivity and biological activity that can be fine-tuned for various applications .
Properties
Molecular Formula |
C23H19N3O4 |
---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)-N-(4-methoxyphenyl)-4-oxoquinazoline-7-carboxamide |
InChI |
InChI=1S/C23H19N3O4/c1-29-17-10-8-16(9-11-17)25-22(27)15-7-12-18-19(13-15)24-14-26(23(18)28)20-5-3-4-6-21(20)30-2/h3-14H,1-2H3,(H,25,27) |
InChI Key |
FVYHANRGMHWNGY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C=N3)C4=CC=CC=C4OC |
Origin of Product |
United States |
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